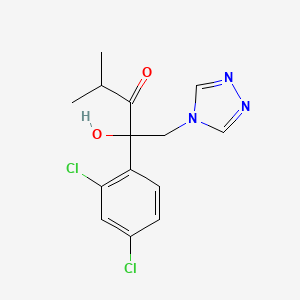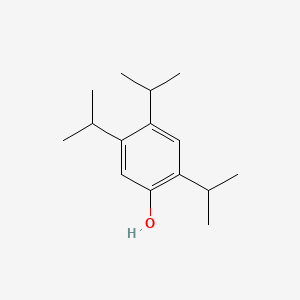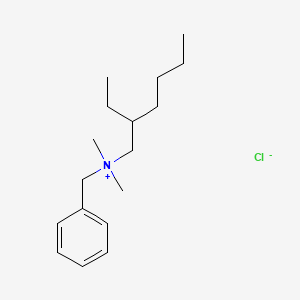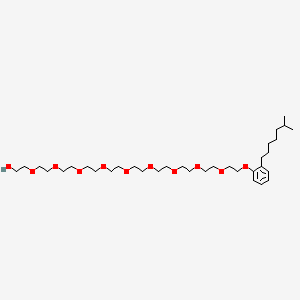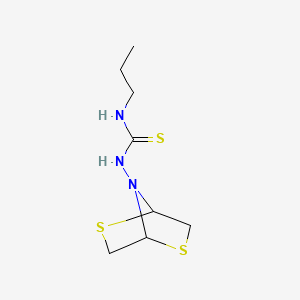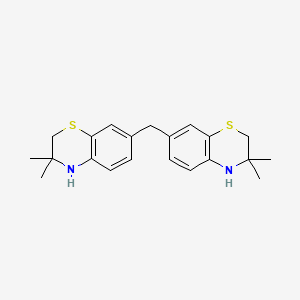
7,7'-Methylenebis(3,4-dihydro-3,3-dimethyl-2H-1,4-benzothiazine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is typically a white to pale yellow crystalline solid . This compound belongs to the benzothiazine family, which is known for its diverse biological and chemical activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common synthetic route for 7,7’-Methylenebis(3,4-dihydro-3,3-dimethyl-2H-1,4-benzothiazine) involves the reaction of benzothiazine derivatives with appropriate methylating agents such as iodomethane . The reaction typically occurs under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like NMR and mass spectrometry .
Analyse Des Réactions Chimiques
Types of Reactions
7,7’-Methylenebis(3,4-dihydro-3,3-dimethyl-2H-1,4-benzothiazine) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and alkylating agents like iodomethane. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
7,7’-Methylenebis(3,4-dihydro-3,3-dimethyl-2H-1,4-benzothiazine) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s biological activity makes it a candidate for studies related to enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7,7’-Methylenebis(3,4-dihydro-3,3-dimethyl-2H-1,4-benzothiazine) involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, depending on its structural configuration and the biological context . The exact pathways and targets can vary, but they often involve key biochemical processes such as signal transduction and metabolic regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydro-2H-1,4-benzothiazine: A related compound with similar structural features but different functional groups.
3,3-Dimethyl-2H-1,4-benzothiazine: Another similar compound with variations in the methylation pattern.
Uniqueness
7,7’-Methylenebis(3,4-dihydro-3,3-dimethyl-2H-1,4-benzothiazine) is unique due to its specific methylene bridge connecting two benzothiazine units, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
84589-11-7 |
|---|---|
Formule moléculaire |
C21H26N2S2 |
Poids moléculaire |
370.6 g/mol |
Nom IUPAC |
7-[(3,3-dimethyl-2,4-dihydro-1,4-benzothiazin-7-yl)methyl]-3,3-dimethyl-2,4-dihydro-1,4-benzothiazine |
InChI |
InChI=1S/C21H26N2S2/c1-20(2)12-24-18-10-14(5-7-16(18)22-20)9-15-6-8-17-19(11-15)25-13-21(3,4)23-17/h5-8,10-11,22-23H,9,12-13H2,1-4H3 |
Clé InChI |
RMKZWXPGSUJDMO-UHFFFAOYSA-N |
SMILES canonique |
CC1(CSC2=C(N1)C=CC(=C2)CC3=CC4=C(C=C3)NC(CS4)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



